molecular formula C10H14BrClFN B13051710 (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hcl

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hcl

Cat. No.: B13051710
M. Wt: 282.58 g/mol
InChI Key: XJGAQUOVJWJSJD-FVGYRXGTSA-N
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Description

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is a chiral amine compound that features both bromine and fluorine substituents on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-6-fluorobenzene and (S)-butan-1-amine.

    Bromination and Fluorination: The phenyl ring is first brominated and fluorinated under controlled conditions to introduce the bromine and fluorine substituents.

    Amine Introduction: The (S)-butan-1-amine is then introduced through a nucleophilic substitution reaction.

    Hydrochloride Formation: Finally, the amine compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to remove the halogen substituents.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups.

Scientific Research Applications

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-1-(2-Bromo-4-fluorophenyl)butan-1-amine hydrochloride
  • (S)-1-(2-Chloro-6-fluorophenyl)butan-1-amine hydrochloride
  • (S)-1-(2-Bromo-6-chlorophenyl)butan-1-amine hydrochloride

Uniqueness

(S)-1-(2-Bromo-6-fluorophenyl)butan-1-amine hydrochloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H14BrClFN

Molecular Weight

282.58 g/mol

IUPAC Name

(1S)-1-(2-bromo-6-fluorophenyl)butan-1-amine;hydrochloride

InChI

InChI=1S/C10H13BrFN.ClH/c1-2-4-9(13)10-7(11)5-3-6-8(10)12;/h3,5-6,9H,2,4,13H2,1H3;1H/t9-;/m0./s1

InChI Key

XJGAQUOVJWJSJD-FVGYRXGTSA-N

Isomeric SMILES

CCC[C@@H](C1=C(C=CC=C1Br)F)N.Cl

Canonical SMILES

CCCC(C1=C(C=CC=C1Br)F)N.Cl

Origin of Product

United States

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